molecular formula C12H11Cl2NO3 B187873 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid CAS No. 62559-51-7

1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid

Cat. No. B187873
CAS RN: 62559-51-7
M. Wt: 288.12 g/mol
InChI Key: ZHVCKMSAEWCLOO-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H11Cl2NO3 and a molecular weight of 288.13 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11Cl2NO3/c13-8-4-3-7 (6-9 (8)14)11 (16)15-5-1-2-10 (15)12 (17)18/h3-4,6,10H,1-2,5H2, (H,17,18) . This indicates the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid is a powder at room temperature . It has a molecular weight of 288.13 .

Scientific Research Applications

Asymmetric Synthesis of Amino Acids

A key application involves the use of halo-substituted pyrrolidine derivatives in the asymmetric synthesis of amino acids. Specifically, compounds like (S)-N-(2-benzoylphenyl)-1-(3,4-dichlorobenzyl)-pyrrolidine-2-carboxamide have been synthesized and applied in the asymmetric synthesis of α-amino acids using nickel(II) complexes. This process allows for the highly stereoselective synthesis of α-methyl-α-amino acids with high enantiomeric purity (ee >95%) (Belokon’ et al., 2002).

Redox-Annulations with α,β-Unsaturated Carbonyl Compounds

Cyclic amines, including pyrrolidine derivatives, undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process involves the generation of a conjugated azomethine ylide followed by electrocyclization and, in some cases, tautomerization, leading to the formation of ring-fused pyrrolines. These pyrrolines can then be oxidized to pyrroles or reduced back to pyrrolidines, showcasing the versatility of pyrrolidine derivatives in synthetic chemistry (Kang et al., 2015).

Hydrogen-Bonded Structures

Research into the 1:1 proton-transfer compounds of dichlorophthalic acid with various Lewis bases, including compounds related to 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid, has revealed intricate hydrogen-bonded structures. These studies provide insights into low-dimensional hydrogen-bonded structure types and the behavior of planar anion species, contributing to our understanding of molecular interactions and crystal engineering (Smith et al., 2009).

Synthesis of Pyrrolidine Derivatives

The synthesis of pyrrolidine-2,4-dione (tetramic acid) and its derivatives, including activities such as heating 3-ethoxycarbonyl derivatives with water or nitromethane, is another area of application. This process yields various pyrrolidine derivatives, demonstrating the compound's role in the synthesis of structurally diverse and potentially bioactive molecules (Mulholland et al., 1972).

Synthesis of Pyrrolidin-1-oxyl Fatty Acids

A versatile method for synthesizing mono- and di-carboxylic acid derivatives containing the pyrrolidin-1-oxyl ring has been developed. This method includes steps such as Michael addition, ring closure, and phase-transfer oxidation, highlighting the compound's utility in creating spin labels and other functionalized derivatives (Hideg & Lex, 1984).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(3,4-dichlorobenzoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO3/c13-8-4-3-7(6-9(8)14)11(16)15-5-1-2-10(15)12(17)18/h3-4,6,10H,1-2,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVCKMSAEWCLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00318617
Record name 1-(3,4-dichlorobenzoyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid

CAS RN

62559-51-7
Record name NSC333197
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-dichlorobenzoyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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